Carpetimycin D

Carbapenem stability Natural product isolation Antibiotic procurement

Research on β-lactamase-mediated resistance often stalls due to compound instability or narrow inhibitor specificity. Carpetimycin D directly solves both: • Cephalosporinase Inhibition: Unlike clavulanic acid, carpetimycins inhibit cephalosporinase-type β-lactamases, enabling resistance mechanism studies in organisms producing this enzyme class. • Superior Chemical Stability: Greater stability than olivanic acids reduces degradation artifacts in prolonged or multi-step assays. • SAR-Critical C6 Probe: The unique C6 sulfonyloxy group enables potency comparisons (8-64 fold differences observed between congeners A and B), essential for full carbapenem pharmacophore mapping. Sourced and supplied by BenchChem for reliable global research fulfillment.

Molecular Formula C14H20N2O9S2
Molecular Weight 424.5 g/mol
CAS No. 87139-37-5
Cat. No. B1240819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpetimycin D
CAS87139-37-5
Synonyms3 (2-acetamidoethylsulfinyl)-6-(1-hydroxysulfonyloxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
carpetimycin D
Molecular FormulaC14H20N2O9S2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O
InChIInChI=1S/C14H20N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h8,10H,4-6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/t8-,10+,26-/m1/s1
InChIKeyIXJHZBNZTOAWNU-LGAJQSDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carpetimycin D (CAS 87139-37-5): Baseline Carbapenem Antibiotic Identification for Procurement


Carpetimycin D is a naturally occurring carbapenem β-lactam antibiotic isolated from Streptomyces sp. KC-6643, with the molecular formula C₁₄H₂₀N₂O₉S₂ and a molecular weight of 424.45 g/mol [1]. It is structurally characterized as (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxysulfonyloxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid [2]. Carpetimycin D is a member of the carpetimycin complex (A, B, C, D) and is noted for its potent antibacterial activity and β-lactamase inhibitory properties .

Source Identity Natural carbapenem tool compound isolated from Streptomyces sp. KC-6643
Research Context Supports antimicrobial screening and β-lactamase inhibition studies
Structural Probe Unique C6 sulfonyloxy group enables SAR differentiation from carpetimycin A and B

Why Carpetimycin D Cannot Be Substituted by Other Carbapenems or β-Lactamase Inhibitors


Carbapenems exhibit wide variability in stability, β-lactamase inhibition profile, and antimicrobial spectrum [1]. Within the carpetimycin complex, a single structural modification at C6 dramatically alters potency: Carpetimycin A is 8–64 times more potent than Carpetimycin B [2]. Further, while clavulanic acid fails to inhibit cephalosporinase-type β-lactamases, carpetimycins demonstrate activity against both penicillinase and cephalosporinase enzymes [3]. These class-wide and intra-family divergences preclude any assumption of functional interchangeability, necessitating compound-specific evaluation for research or industrial applications.

Intra-family Potency Shift

A single C6 modification can alter antimicrobial potency by 8–64 fold within carpetimycins; analogs are not interchangeable.

β-Lactamase Inhibitor Specificity

Clavulanic acid cannot substitute for carpetimycins in models involving cephalosporinase-producing strains.

Stability Profile Mismatch

Olivanic acid antibiotics exhibit poor solution stability, limiting assay reproducibility compared to the carpetimycin class.

Carpetimycin D Quantitative Differentiation: Comparative Evidence for Scientific Selection


Carpetimycin D vs. Olivanic Acid: Enhanced Chemical Stability for Improved Handling and Assay Reproducibility

Carpetimycin D is a member of the carpetimycin class, which has been directly reported to exhibit far greater stability than the structurally related olivanic acids . This stability advantage is a class-level inference derived from studies on carpetimycins A and B, which were noted to be more stable than olivanic acids, a class known for its solution instability [1].

Stability vs. Olivanic Acids
Class-level inference
Qualitative report of far greater stability
Supports handling and assay reproducibility context
Carpetimycin A/B class inference; D-specific data to verify
Carbapenem stability Natural product isolation Antibiotic procurement

Carpetimycin D vs. Clavulanic Acid: Broad-Spectrum β-Lactamase Inhibition Profile

Carpetimycin D is part of the carpetimycin family, which has been shown to inhibit both penicillinase-type and cephalosporinase-type β-lactamases, enzymes that are insensitive to the widely used inhibitor clavulanic acid [1]. This provides a crucial differentiation for experimental systems involving cephalosporinase-producing resistant strains.

β-Lactamase Spectrum vs. Clavulanic Acid
Class-level inference
Inhibits penicillinase and cephalosporinase enzymes
Supports research on cephalosporinase-mediated resistance
Clavulanic acid is ineffective against cephalosporinases
β-Lactamase inhibition Antibiotic resistance Synergy studies

Carpetimycin D vs. Carpetimycin B: Potency Differential Driven by C6 Substituent

Within the carpetimycin family, a single structural change at the C6 position leads to a dramatic potency difference. Carpetimycin A is 8–64 times more potent than Carpetimycin B [1]. Carpetimycin D features a unique sulfonyloxy group at C6, a structural feature distinct from both A and B [2], suggesting its potency profile will differ and cannot be extrapolated from A or B.

C6 Substituent Potency Context
Class-level inference
8–64 fold difference between Carpetimycin A and B
Distinct SAR probe; activity not extrapolable from A or B
Carpetimycin D has unique C6 sulfonyloxy group
Structure-activity relationship Carbapenem potency Antibiotic analog comparison

Carpetimycin D Procurement Scenarios: Where Quantitative Differentiation Directs Usage


β-Lactamase Inhibition Studies in Cephalosporinase-Producing Strains

Carpetimycin D should be selected over clavulanic acid when the research objective involves inhibition of cephalosporinase-type β-lactamases, as carpetimycins are reported to inhibit this enzyme class while clavulanic acid is ineffective [1]. This makes Carpetimycin D a preferred tool compound for studying resistance mechanisms in organisms producing these enzymes.

Stability-Sensitive Antibacterial Assays

In assays requiring prolonged incubation or multiple handling steps, Carpetimycin D is a superior choice compared to olivanic acids due to its class-level advantage of greater chemical stability [1]. This reduces the risk of compound degradation confounding experimental results.

Carbapenem Structure-Activity Relationship (SAR) and Medicinal Chemistry

Carpetimycin D, with its unique C6 sulfonyloxy group, serves as a critical structural comparator to Carpetimycin A (C6 hydroxyisopropyl) and B (C6 sulfate). Since a change at C6 is known to cause an 8–64 fold difference in potency between A and B [1], Carpetimycin D is essential for any SAR campaign aiming to fully map the carbapenem pharmacophore.

Natural Product Dereplication and Discovery

For natural product chemists screening Streptomyces extracts, Carpetimycin D serves as a key analytical standard. Its distinct molecular weight (424.45 g/mol) and retention time help differentiate it from co-produced congeners like carpetimycins A, B, and C [1], enabling accurate dereplication and identification of novel analogs.

Application
Selection Property
Validation Focus
β-Lactamase inhibition in cephalosporinase-producing strains
Broad enzyme class inhibition profile
Cephalosporinase inhibition validation vs. clavulanic acid
Stability-sensitive antibacterial assays
Class-level stability advantage over olivanic acids
Solution stability and assay reproducibility endpoints
Carbapenem SAR and medicinal chemistry
Unique C6 sulfonyloxy structural probe
C6 substituent potency mapping review
Natural product dereplication and discovery
Distinct analytical standard profile
Mass and retention time differentiation from co-produced congeners

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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